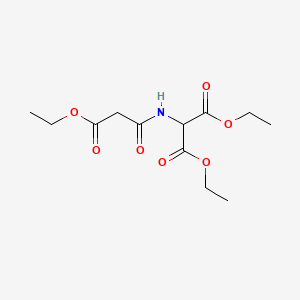

Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate

Description

Overview of Malonate Derivatives in Contemporary Organic Synthesis

Malonic acid and its derivatives, particularly diesters like diethyl malonate (DEM), are cornerstone reagents in modern organic synthesis. researchgate.netchemicalbook.com Their significance stems primarily from the high acidity of the α-hydrogen atoms of the central methylene (B1212753) group (–CH₂–), which are positioned between two electron-withdrawing carbonyl groups. chemicalbook.comresearchgate.net This structural feature allows for easy deprotonation by a base to form a stabilized carbanion, a potent carbon-centered nucleophile. pearson.com

This reactivity makes malonate derivatives exceptionally versatile for the formation of new carbon-carbon bonds. scispace.com The malonic ester synthesis, a classical example, utilizes the alkylation of the diethyl malonate enolate followed by hydrolysis and decarboxylation to produce substituted acetic acids. pearson.comyoutube.com Beyond simple alkylation, malonate derivatives are key participants in a variety of fundamental synthetic transformations. In Knoevenagel condensations, they react with aldehydes and ketones to form α,β-unsaturated dicarbonyl compounds. sigmaaldrich.com They also serve as Michael donors, undergoing conjugate addition to α,β-unsaturated systems, a critical step in the synthesis of 1,5-dicarbonyl compounds which are precursors to many heterocyclic systems. scispace.com

The broad utility of these compounds is evident in their application across various industries, from the synthesis of pharmaceuticals like barbiturates and non-steroidal anti-inflammatory agents to agrochemicals and fragrances. researchgate.netchemicalbook.comresearchgate.netwikipedia.org The ability to use this single class of compounds to construct carbocyclic and heterocyclic rings, as well as to introduce diverse functional groups, solidifies their role as indispensable tools in the synthetic chemist's repertoire. researchgate.netnih.gov

| Reaction Type | Description | Typical Product |

|---|---|---|

| Malonic Ester Synthesis | Deprotonation followed by alkylation with an alkyl halide, then hydrolysis and decarboxylation. pearson.commasterorganicchemistry.com | Substituted Acetic Acid |

| Knoevenagel Condensation | Base-catalyzed condensation with an aldehyde or ketone. sigmaaldrich.com | α,β-Unsaturated Dicarbonyl Compound |

| Michael Addition | Conjugate addition of the malonate enolate to an α,β-unsaturated carbonyl compound. scispace.com | 1,5-Dicarbonyl Compound |

| Cyclocondensation | Reaction with 1,3-dinucleophiles like urea (B33335) or amidines to form cyclic structures. nih.gov | Heterocyclic Compounds (e.g., Barbituric Acids) |

Classification and Distinctive Structural Features as an N-Acyl-Amino Acid Derivative

Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate is classified as an N-acyl-amino acid derivative. This classification arises from its core structure, which consists of an amino acid moiety where the nitrogen atom is acylated. iarc.frnih.gov N-acyl-amino acids are a broad class of molecules characterized by an amide bond linking the acyl group of a carboxylic acid to the amino group of an amino acid. nih.govwikipedia.org

In this specific molecule, the "amino acid" portion is diethyl aminomalonate, a derivative of the non-proteinogenic α-amino acid, aminomalonic acid. The acyl group attached to the nitrogen is a "3-ethoxy-3-oxopropanoyl" group, which is derived from the monoester of malonic acid, ethyl malonate.

The distinctive structural features are:

A Diethyl Malonate Core: The molecule retains the characteristic CH(COOEt)₂ structure, which offers potential sites for further synthetic modification at the α-carbon, should deprotonation be feasible.

An Amide Linkage: The central feature is the propanamido linkage (–NH–C(=O)–CH₂–), which connects the two malonate-derived halves of the molecule. This amide bond is generally planar and can influence the molecule's conformation.

Symmetry and Multiple Ester Groups: The molecule possesses four ester functional groups (two on each side of the amide linkage), which could be subject to selective or complete hydrolysis under acidic or basic conditions.

These features combine to create a densely functionalized molecule. While many naturally occurring N-acyl amino acids act as signaling molecules in biological systems, this particular compound is a synthetic construct, valuable as a precisely designed building block. nih.govnih.gov

| Component | Chemical Formula/Structure | Role in the Molecule |

|---|---|---|

| Amino Acid Backbone | -NH-CH(COOC₂H₅)₂ | Derived from diethyl aminomalonate, providing the α-amino acid framework. |

| N-Acyl Group | CH₃CH₂OOC-CH₂-C(=O)- | The 3-ethoxy-3-oxopropanoyl group, attached to the nitrogen atom. |

| Amide Bond | -C(=O)-NH- | Links the acyl group to the amino acid backbone. |

| Ester Functional Groups | -COOC₂H₅ | Four identical ester groups, providing sites for potential hydrolysis or other transformations. |

Retrosynthetic Considerations for the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical and strategic disconnection is at the amide bond, as amide synthesis is one of the most reliable and well-understood transformations in organic chemistry.

This C–N bond disconnection leads to two precursor fragments, or synthons:

An amine: Diethyl aminomalonate.

An activated carboxylic acid: An acylating agent derived from ethyl malonate, such as ethyl malonyl chloride (ethyl 3-chloro-3-oxopropanoate).

The forward synthesis, therefore, involves a straightforward acylation reaction. Diethyl aminomalonate (often used as its hydrochloride salt to improve stability, requiring the addition of a base to liberate the free amine) would serve as the nucleophile. Ethyl malonyl chloride would act as the electrophilic acylating agent. The reaction would likely be performed in an aprotic solvent in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid generated during the reaction.

This retrosynthetic pathway is highly efficient as it relies on a robust and high-yielding reaction to form the key amide bond, starting from precursors that are themselves derived from malonic acid.

| Target Molecule | Disconnection | Precursor Molecules (Starting Materials) |

|---|---|---|

| This compound | Amide Bond (C-N) | Nucleophile: Diethyl aminomalonate |

| Electrophile: Ethyl malonyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO7/c1-4-18-9(15)7-8(14)13-10(11(16)19-5-2)12(17)20-6-3/h10H,4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEDQHGRWFGQDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC(C(=O)OCC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules in solution. For Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete spectral assignment.

Based on its structure, the following ¹H and ¹³C NMR signals are predicted. For comparison, experimental data for the analogous compound, Diethyl 2-acetamidomalonate, is provided. chemicalbook.com The key difference lies in the N-acyl group: an ethyl malonyl group in the target compound versus a simple acetyl group in the analogue.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Label | Structural Position | Predicted Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| H-a | -NH- | ~7.0-8.5 | d | Couples to H-b. Shift is solvent-dependent. |

| H-b | Malonate α-CH | ~5.2-5.4 | d | Couples to H-a. In Diethyl 2-acetamidomalonate, this signal appears at 5.18 ppm. chemicalbook.com |

| H-c | Malonamide (B141969) -CH₂- | ~3.4-3.6 | s | Active methylene (B1212753) protons between two carbonyls. |

| H-d, H-f | Ester -OCH₂- | ~4.2-4.4 | q | Quartet due to coupling with methyl protons. In Diethyl 2-acetamidomalonate, this appears at 4.27 ppm. chemicalbook.com |

| H-e, H-g | Ester -CH₃ | ~1.2-1.4 | t | Triplet due to coupling with methylene protons. In Diethyl 2-acetamidomalonate, this appears at 1.30 ppm. chemicalbook.com |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Structural Position | Predicted Shift (δ, ppm) | Notes |

|---|---|---|---|

| C-1, C-3 | Malonate C=O | ~166-168 | In Diethyl 2-acetamidomalonate, these appear at 166.5 ppm. chemicalbook.com |

| C-2 | Malonate α-CH | ~56-58 | In Diethyl 2-acetamidomalonate, this appears at 56.5 ppm. chemicalbook.com |

| C-4 | Amide C=O | ~169-171 | In Diethyl 2-acetamidomalonate, the acetyl C=O is at 169.9 ppm. chemicalbook.com |

| C-5 | Malonamide C=O | ~165-167 | Ester carbonyl adjacent to the methylene group. |

| C-6 | Malonamide -CH₂- | ~41-43 | Active methylene carbon. |

| C-7, C-10 | Ester -OCH₂- | ~62-64 | In Diethyl 2-acetamidomalonate, these appear at 62.6 ppm. chemicalbook.com |

| C-8, C-11 | Ester -CH₃ | ~13-15 | In Diethyl 2-acetamidomalonate, these appear at 14.0 ppm. chemicalbook.com |

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, key correlations would be observed between the NH proton (H-a) and the α-methine proton (H-b). Strong correlations would also exist within each ethyl group, linking the methylene quartet (H-d, H-f) with its corresponding methyl triplet (H-e, H-g).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). It would definitively link the proton signals to their corresponding carbon signals as listed in the tables above (e.g., H-b to C-2, H-c to C-6, H-d/f to C-7/10, and H-e/g to C-8/11).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would establish the connectivity between the different functional groups:

The NH proton (H-a) would show a correlation to the malonate carbonyls (C-1, C-3) and the amide carbonyl (C-4).

The α-methine proton (H-b) would correlate to the malonate carbonyls (C-1, C-3).

The malonamide methylene protons (H-c) would show strong correlations to the adjacent carbonyls (C-4 and C-5).

The ester methylene protons (H-d, H-f) would correlate to their respective ester carbonyls (C-1, C-3, C-5).

The presence of multiple rotatable single bonds (e.g., C-N amide bond, Cα-C bonds) suggests that this compound exists as an equilibrium of different conformers in solution. The amide bond itself can exhibit restricted rotation, potentially leading to cis/trans isomers, although the trans conformation is typically favored in acyclic amides.

Variable-temperature (VT) NMR studies could provide insight into these dynamic processes. By recording NMR spectra at different temperatures, one could observe the broadening or coalescence of signals, which indicates that different conformations are interconverting on the NMR timescale. From this data, the energy barriers to rotation could be calculated. Nuclear Overhauser Effect (NOE) experiments could also be used to determine through-space proximity between protons, helping to identify the predominant solution-state conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₉NO₇), the predicted exact mass for the protonated molecule [M+H]⁺ is 290.1234 g/mol .

Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. While specific data for the target compound is unavailable, the fragmentation of 2-substituted diethyl malonate derivatives is known to be highly dependent on the nature of the substituent. nih.gov A characteristic primary fragmentation is often the cleavage related to the malonate group.

A plausible fragmentation pathway for this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve:

Loss of an ethoxy group (-•OCH₂CH₃): Cleavage of one of the ester groups to give an [M-45]⁺ ion.

Loss of ethanol (B145695) (-CH₃CH₂OH): Elimination of an ethanol molecule to yield an [M-46]⁺ ion.

Amide bond cleavage: Scission of the N-C bond of the amide can occur in two ways, leading to ions corresponding to the diethyl aminomalonate fragment or the ethyl malonyl fragment.

Cleavage of the malonate moiety: A significant fragmentation pathway for substituted malonates is the loss of the diethyl malonate group or related fragments. nih.gov

Predicted HRMS Fragmentation Table

| m/z (Predicted) | Ion Formula | Description of Loss |

|---|---|---|

| 290.1234 | [C₁₂H₂₀NO₇]⁺ | [M+H]⁺ (Protonated Molecule) |

| 244.0972 | [C₁₀H₁₄NO₆]⁺ | Loss of ethanol (-C₂H₅OH) |

| 216.0659 | [C₈H₁₀NO₆]⁺ | Loss of the ethoxycarbonylmethyl group (-•CH₂COOC₂H₅) |

| 174.0761 | [C₇H₁₂NO₄]⁺ | Fragment corresponding to protonated diethyl aminomalonate |

| 116.0444 | [C₅H₆O₃]⁺ | Fragment corresponding to the ethyl malonyl acylium ion [CH₃CH₂OCOCH₂CO]⁺ |

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to its multiple carbonyl groups and the N-H bond.

N-H Stretch: A moderate to sharp band is expected around 3300-3400 cm⁻¹, characteristic of a secondary amide N-H group.

C-H Stretches: Bands just below 3000 cm⁻¹ will correspond to the sp³ C-H stretching vibrations of the ethyl and methylene groups.

C=O Stretches: This region will be complex. Three distinct carbonyl environments are present: two malonate esters, one malonamide ester, and one amide. This will likely result in a broad, strong, and overlapping set of absorption bands between 1650 and 1760 cm⁻¹. The amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹, while the various ester carbonyls will appear at higher wavenumbers, typically 1730-1760 cm⁻¹.

N-H Bend (Amide II): A characteristic band for secondary amides is expected around 1530-1560 cm⁻¹.

C-O Stretches: Strong bands in the 1100-1300 cm⁻¹ region will correspond to the C-O single bond stretching of the ester groups.

Raman spectroscopy would provide complementary information. Carbonyl stretching vibrations are also visible in Raman spectra, though typically weaker than in the IR. The C-C backbone stretches and symmetric vibrations would be more prominent, providing further structural detail.

X-ray Diffraction Analysis of Related Crystalline Malonate-Derived Structures

Single-crystal X-ray diffraction provides the definitive, unambiguous solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related crystalline malonate derivatives provides valuable insight into the likely geometric parameters and packing motifs.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method calculates the electron density to determine the ground-state energy of the system. For a molecule like Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Malonamide (B141969) Structure (2-ethyl-2-phenylmalonamide) Calculated via DFT (Note: This data is for an analogous compound and serves to illustrate the type of information obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-C (backbone) | ~1.54 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-C-C | ~110° |

Data derived from findings on 2-ethyl-2-phenylmalonamide (B22514). researchgate.net

Frontier Molecular Orbital (FMO) theory is a key quantum chemical concept used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The electron density distribution of the HOMO would likely be concentrated around the amide nitrogen and carbonyl oxygens, suggesting these are primary sites for electrophilic attack. The LUMO's density would likely be distributed across the carbonyl carbons, indicating them as sites for nucleophilic attack.

Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules. By calculating the vibrational frequencies of the optimized geometry, a theoretical Infrared (IR) spectrum can be generated. This simulated spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. For a molecule with the complexity of this compound, key vibrational modes would include C=O stretching in the ester and amide groups, N-H stretching and bending of the amide, and C-O stretching of the esters.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for interpreting experimental results and confirming structural assignments. A theoretical study on the related 2-ethyl-2-phenylmalonamide demonstrated good correlation between calculated and experimental NMR chemical shifts. researchgate.net UV-Vis absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions and the wavelengths at which the molecule absorbs light.

Table 2: Illustrative Comparison of Experimental and Theoretically Calculated Vibrational Frequencies for a Related Malonamide Structure (Note: This data is for an analogous compound, 2-ethyl-2-phenylmalonamide, to illustrate the application of the method.)

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

| N-H Stretch | ~3400 | ~3450 |

| C-H Stretch (Aromatic) | ~3060 | ~3070 |

| C=O Stretch (Amide) | ~1670 | ~1685 |

| C=C Stretch (Aromatic) | ~1490 | ~1500 |

Data derived from findings on 2-ethyl-2-phenylmalonamide. researchgate.net

Elucidation of Reaction Mechanisms via Theoretical Models

Theoretical models are instrumental in elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent derivatization, theoretical calculations can be used to:

Identify the most likely reaction pathway by comparing the activation energies of competing mechanisms.

Characterize the geometry and electronic structure of transient transition states.

Understand the role of catalysts or solvents in the reaction.

This level of mechanistic detail is often difficult to obtain through experimental means alone and provides a deeper understanding of the molecule's chemical behavior.

Molecular Modeling of Interactions with Biological Targets (e.g., protein active sites for structure-aided design)

Given that malonate derivatives are often investigated for their biological activity, molecular modeling techniques like molecular docking are essential. nih.govphyschemres.org Molecular docking predicts the preferred orientation of a molecule when bound to a larger target, typically a protein or enzyme. nih.gov For this compound, docking studies could be used to screen for potential interactions with various biological targets. These simulations place the molecule into the active site of a protein and calculate a "docking score," which estimates the binding affinity. physchemres.orgnih.gov The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. This information is critical for structure-aided drug design, helping to rationalize the molecule's biological activity and guide the development of more potent and selective derivatives. rsc.org

Applications in Complex Organic Synthesis and Chemical Biology

Role as a Versatile Synthetic Building Block for Polyfunctional Molecules

The molecular structure of Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate makes it an exemplary building block for constructing molecules with a high density of functional groups. The compound is an N-acylated derivative of diethyl aminomalonate, a well-established intermediate in organic synthesis. orgsyn.org The core of the molecule features a central α-carbon atom derived from an aminomalonate unit, which is flanked by two ethoxycarbonyl (ester) groups. This α-carbon is acidic and can be deprotonated to form a nucleophilic carbanion, similar to the reactivity of diethyl malonate. askfilo.com

This carbanion can participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation with alkyl halides. askfilo.com This allows for the introduction of a wide array of substituents at this central position. The true synthetic versatility, however, lies in the compound's multiple ester groups and the amide bond, which can be selectively manipulated.

Key transformations contributing to its role as a building block include:

Selective Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to carboxylic acids. Subsequent heating can induce decarboxylation, providing a route to introduce a single substituent on the α-carbon of the resulting amino acid derivative.

Amidation: The ester functionalities can be converted into amides by reacting with various amines, allowing for the attachment of new side chains or molecular fragments.

Reduction: The esters can be reduced to primary alcohols, introducing hydroxyl functionalities into the final molecule.

These potential transformations allow chemists to use this compound as a linchpin to assemble complex, non-polymeric structures bearing multiple, differentiated points for further chemical elaboration.

Precursor in the Synthesis of N-Acyl Amino Acids and Related Peptidomimetics

N-acyl amino acids (NAAAs) are an important class of molecules with applications in pharmaceuticals, cosmetics, and food industries. nih.gov this compound is intrinsically an N-acyl amino acid derivative, specifically an N-(ethoxycarbonylacetyl) aminomalonate. This structure serves as a direct precursor to novel, non-proteinogenic amino acids and their derivatives, which are key components of peptidomimetics.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation. monash.edu The synthesis of these molecules frequently requires custom-designed amino acid monomers.

Starting from this compound, various synthetic operations can be performed:

Alkylation: As mentioned previously, alkylation of the central α-carbon introduces a side chain analogous to those of natural amino acids.

Hydrolysis and Decarboxylation: After alkylation, selective hydrolysis of the malonate esters followed by decarboxylation yields a novel N-acylated α-amino acid. The N-acyl group (ethoxycarbonylacetyl) can be retained or chemically modified.

Modification of the N-Acyl Group: The terminal ethoxycarbonyl group on the N-acyl chain provides another handle for chemical modification, such as conversion to an amide, to further diversify the resulting amino acid structure.

This pathway provides a systematic method for generating a library of unnatural amino acids with diverse side chains and N-terminal modifications, which are valuable for incorporation into peptide sequences to modulate their biological activity and pharmacokinetic properties.

Intermediate for the Construction of Diverse Heterocyclic Systems

Malonic acid derivatives, particularly diethyl malonate, are classic reagents in the synthesis of heterocyclic compounds. nih.gov They serve as three-carbon building blocks that can react with various dinucleophiles in cyclocondensation reactions. This compound contains two separate 1,3-dicarbonyl systems, making it a powerful intermediate for constructing a wide range of heterocyclic rings. nih.govnih.gov

The two malonate moieties within the molecule can potentially react independently or in concert to form complex heterocyclic frameworks. The reactivity is analogous to that of simpler malonates, which are used in well-known syntheses such as the preparation of barbituric acids from urea (B33335). nih.gov

| Dinucleophile | Reagent Type | Resulting Heterocycle Core |

| Urea | 1,3-Dinucleophile | Pyrimidine (e.g., Barbiturate derivative) |

| Thiourea | 1,3-Dinucleophile | Pyrimidine (e.g., Thiobarbiturate derivative) |

| Guanidine | 1,3-Dinucleophile | Pyrimidine (e.g., 2-Aminopyrimidine derivative) |

| Hydrazine | 1,2-Dinucleophile | Pyrazole (e.g., Pyrazolidinedione derivative) |

| Hydroxylamine | 1,2-Dinucleophile | Isoxazole (e.g., Isoxazolidinedione derivative) |

| Amidines | 1,3-Dinucleophile | Pyrimidine |

The presence of the amide linkage and additional ester groups within the starting material allows for the synthesis of highly substituted heterocycles. These substituents can then be used to fine-tune the properties of the final molecule, for example, in the development of new pharmaceutical agents where the heterocyclic core often serves as a critical scaffold.

Contributions to Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) is a modern approach to drug development that involves identifying small molecular fragments that bind weakly to a biological target. mdpi.com These fragments are then grown or combined to produce a more potent lead compound. This compound can be conceptualized as a molecule derived from the linkage of two distinct fragments: a diethyl aminomalonate unit and a malonyl monoester unit, connected by a stable amide bond.

This structure is highly relevant to lead optimization in several ways:

Scaffold Decoration: The compound provides a central scaffold from which multiple vectors for chemical modification emerge. The two terminal ethyl groups and the active methylene (B1212753) group can be modified to explore the chemical space around a binding pocket.

Fragment Linking: In a scenario where two different fragments are known to bind in adjacent pockets of a target protein, a molecule like this compound can serve as a template for designing linkers to connect them. The amide backbone provides a rigid and predictable connection, while the malonate groups offer sites for attaching the fragment pharmacophores.

By providing a pre-organized and highly functionalized core, this compound and its derivatives can accelerate the process of converting initial fragment hits into viable drug candidates with optimized target affinity and drug-like properties.

Future Research Directions and Perspectives

Exploration of Novel Stereoselective Synthetic Pathways

The presence of a stereocenter at the α-carbon of the malonate moiety in derivatives of Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate offers the opportunity for the development of novel stereoselective synthetic methodologies. Current synthetic routes to related N-acylaminomalonates often result in racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. Future research should prioritize the development of synthetic pathways that afford direct access to enantiomerically pure or enriched products.

A promising approach would be the use of chiral auxiliaries covalently bonded to either the aminomalonate or the acylating agent. These auxiliaries would induce facial selectivity during the crucial C-N bond formation or subsequent transformations, leading to a diastereomeric mixture that can be more readily separated. Subsequent traceless removal of the auxiliary would then yield the desired enantiomerically pure compound. The exploration of novel, readily available, and easily recyclable chiral auxiliaries derived from natural sources such as amino acids or terpenes could make this approach more sustainable and economically viable.

Furthermore, organocatalysis presents a powerful tool for establishing stereocontrol. Chiral Brønsted acids or bases could be employed to catalyze the enantioselective acylation of diethyl aminomalonate, or alternatively, the asymmetric functionalization of the active methylene (B1212753) group in this compound itself. nih.gov The development of bespoke organocatalysts tailored to the specific steric and electronic demands of this substrate could lead to highly efficient and enantioselective transformations.

A systematic investigation into various reaction parameters, including solvent, temperature, and catalyst structure, will be crucial for optimizing the stereochemical outcome of these novel synthetic pathways. The insights gained from these studies will not only provide access to enantiopure derivatives of the title compound but also contribute to the broader field of asymmetric synthesis.

Development of Catalytic Asymmetric Transformations for Enantiopure Derivatives

Building upon the foundation of stereoselective synthesis, the development of catalytic asymmetric transformations represents a more elegant and atom-economical approach to accessing enantiopure derivatives of this compound. This area of research would focus on the use of substoichiometric amounts of chiral catalysts to generate large quantities of chiral products.

Transition metal catalysis offers a vast and versatile platform for asymmetric transformations. Chiral transition metal complexes, for instance, could be employed in the enantioselective hydrogenation of a prochiral precursor to the aminomalonate moiety, or in the asymmetric alkylation or arylation of the active methylene group of the title compound. The design and synthesis of novel chiral ligands that can effectively coordinate with a metal center and create a chiral environment around the substrate will be a key aspect of this research. High-throughput screening of catalyst libraries could accelerate the discovery of optimal catalyst systems for specific transformations.

In addition to metal-based catalysts, the burgeoning field of asymmetric organocatalysis holds significant promise. nih.gov Chiral primary or secondary amines, phosphoric acids, or thioureas could be investigated as catalysts for various C-C and C-N bond-forming reactions involving this compound or its precursors. rsc.org For example, a chiral phosphoric acid could act as a bifunctional catalyst, activating both the electrophile and the nucleophile in an asymmetric Michael addition to a derivative of the title compound.

The development of these catalytic asymmetric methods would not only be of academic interest but would also have significant practical implications, enabling the scalable and cost-effective production of enantiomerically pure compounds for applications in pharmaceuticals, agrochemicals, and materials science.

| Catalyst Type | Potential Transformation | Desired Outcome |

| Chiral Transition Metal Complexes | Asymmetric hydrogenation of a prochiral precursor | Enantiomerically enriched diethyl aminomalonate |

| Chiral Transition Metal Complexes | Asymmetric alkylation/arylation of the active methylene group | Enantiomerically enriched functionalized derivatives |

| Chiral Organocatalysts (e.g., amines, phosphoric acids) | Enantioselective acylation of diethyl aminomalonate | Direct synthesis of enantiopure this compound |

| Chiral Organocatalysts | Asymmetric Michael addition to unsaturated derivatives | Synthesis of complex chiral structures |

Potential for Applications in Advanced Materials Science

The unique molecular structure of this compound, featuring multiple ester and amide functionalities, makes it an intriguing building block for the synthesis of novel polymers and advanced materials. researchgate.net Future research should explore the incorporation of this compound into various polymeric architectures to create materials with tailored properties.

One promising avenue is the synthesis of polyamides and polyesters through step-growth polymerization. The di-ester functionality of the malonate unit and the potential for introducing additional reactive groups onto the molecule provide handles for polymerization reactions. For example, the synthesis of malonamide-derived monomers containing polymerizable groups like azide (B81097) and alkyne units has been shown to yield nylons upon topochemical polymerization. acs.org By carefully selecting co-monomers and controlling the polymerization conditions, it may be possible to create polymers with specific thermal, mechanical, and optical properties. The presence of the amide and ester groups could also enhance the biodegradability of the resulting polymers, making them attractive for biomedical and sustainable packaging applications.

Furthermore, the ability to functionalize the active methylene group of this compound opens up possibilities for creating functional polymers. For instance, the introduction of chromophores or fluorophores could lead to the development of novel optical materials, while the incorporation of metal-chelating moieties could result in materials for sensing or catalysis. The self-assembly of these functionalized malonamide (B141969) derivatives into well-defined supramolecular structures could also be explored for applications in nanotechnology and electronics.

The investigation into the structure-property relationships of these new materials will be crucial for understanding how the molecular design of the malonamide-based monomer influences the macroscopic properties of the resulting polymer. Techniques such as X-ray diffraction, thermal analysis, and mechanical testing will be essential for characterizing these novel materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its derivatives can be significantly enhanced by leveraging the capabilities of modern chemical manufacturing technologies such as flow chemistry and automated synthesis platforms. nih.govnih.govsigmaaldrich.com Future research in this area should focus on translating the batch synthesis of these compounds into continuous flow processes and developing automated workflows for their high-throughput synthesis and screening.

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for facile scalability. The synthesis of the title compound, which involves the acylation of diethyl aminomalonate, is well-suited for a flow process. Reagents could be continuously pumped and mixed in a microreactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This would not only lead to higher yields and purities but also enable the on-demand synthesis of the desired compound.

Automated synthesis platforms, which integrate robotics with chemical reactors and analytical instrumentation, can further accelerate the discovery and optimization of novel derivatives of this compound. vapourtec.comyoutube.com These platforms can be programmed to perform a large number of reactions in parallel, varying the starting materials and reaction conditions. This high-throughput experimentation approach would be invaluable for exploring the scope of new synthetic methodologies and for screening libraries of compounds for desired properties.

The integration of online analytical techniques, such as HPLC and NMR spectroscopy, into these automated systems would provide real-time feedback on reaction progress and product purity, enabling rapid optimization and data-driven decision-making. The development of such integrated and automated synthesis platforms would represent a significant step towards the more efficient and sustainable production of this important class of molecules.

| Technology | Potential Advantages | Research Focus |

| Flow Chemistry | Improved process control, enhanced safety, scalability | Development of continuous flow synthesis of the title compound and its derivatives |

| Automated Synthesis Platforms | High-throughput experimentation, rapid optimization | Synthesis and screening of compound libraries based on the malonamide scaffold |

| Integrated Online Analytics | Real-time reaction monitoring, data-driven optimization | Development of closed-loop optimization systems for synthesis |

Deeper Mechanistic Understanding Through Advanced In Situ Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is fundamental for the rational design of improved synthetic methods and for predicting the behavior of its derivatives. Future research should employ a combination of advanced in situ spectroscopic techniques and computational modeling to gain deeper mechanistic insights.

In situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and NMR spectroscopy, can provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction. mdpi.com For instance, in situ IR spectroscopy could be used to monitor the formation of the amide bond during the acylation of diethyl aminomalonate, providing valuable kinetic data. Similarly, in situ NMR could help to identify and characterize transient intermediates that may not be observable by conventional offline analysis. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide a powerful complementary tool for elucidating reaction mechanisms at the molecular level. rsc.org DFT studies can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. This information can help to identify the most favorable reaction pathway and to understand the factors that control the rate and selectivity of the reaction. For example, DFT calculations could be used to investigate the mechanism of the malonic acid-mediated acylation, providing insights that could guide the development of more efficient acylation protocols.

By combining the experimental data from in situ spectroscopy with the theoretical insights from computational modeling, a comprehensive and detailed picture of the reaction mechanisms can be constructed. This deeper mechanistic understanding will be invaluable for the rational design of more efficient, selective, and sustainable synthetic routes to this compound and its derivatives.

Q & A

Basic: What are the standard synthetic protocols for preparing diethyl 2-(3-ethoxy-3-oxopropanamido)malonate?

Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React 2-nitrofluorobenzene with diethyl malonate under basic conditions (K₂CO₃/DMF, 100°C) to form diethyl 2-(2-nitrophenyl)malonate derivatives .

- Step 2 : Reduce the nitro group to an amine and introduce the 3-ethoxy-3-oxopropanamido moiety via amide coupling (e.g., using EDC/HOBt or DCC).

Key considerations: - Solvent selection (DMF or THF for polar intermediates).

- Purification via silica gel chromatography with gradients of ethyl acetate/hexanes.

- Yield optimization by controlling stoichiometry (e.g., 2.5 equiv. of diethyl malonate) .

Basic: How is the Claisen condensation applied to diethyl malonate derivatives in constructing β-ketoesters?

Answer:

Diethyl malonate acts as a nucleophile in Claisen condensations:

- Mechanism : Generate the enolate (using NaOEt or LDA) to attack electrophilic carbonyl carbons (e.g., esters or ketones).

- Application : For this compound, the enolate can form C–C bonds with α,β-unsaturated esters, yielding polyfunctional β-ketoesters.

- Example : Reaction with diethyl fumarate under photo-generated radicals produces adducts analyzed via pulsed EPR .

Validation : Monitor reaction progress via TLC or LC-MS; confirm regiochemistry via ¹H NMR (e.g., δ 5.30 ppm for malonate protons) .

Advanced: How do structural modifications (e.g., substituents on the malonate core) influence enantioselective enzymatic decarboxylation?

Answer:

Enzymes like AMDase exhibit substrate promiscuity but require precise steric and electronic tuning:

- Steric Effects : Bulky substituents (e.g., benzyl or 2-methylallyl groups) hinder active-site binding, reducing decarboxylation rates.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro or chloro) stabilize the transition state, enhancing reaction efficiency.

Methodology : - Perform kinetic assays (e.g., UV-Vis monitoring of CO₂ release).

- Use homology modeling (e.g., PLE isoenzymes) to predict binding interactions .

Case Study : Diethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-2-methylmalonate shows 80% enantiomeric excess (ee) with PLE2 due to optimal fit in the hydrophobic tunnel .

Advanced: What analytical techniques resolve contradictions in sorption behavior of malonate derivatives on mineral surfaces?

Answer:

Contradictions in adsorption studies (e.g., pH-dependent binding to hematite) are addressed via:

- EXAFS : Quantify Pb–C distances (2.98–3.14 Å) to distinguish between four- and six-membered Pb-malonate ring complexes .

- ATR-FTIR : Compare IR spectra of sorbed vs. aqueous malonate. Inner-sphere coordination shows shifted C=O stretches (Δν ~50 cm⁻¹) .

Key Insight : Ternary surface complexes (Pb–malonate–hematite) dominate at pH 6–8, validated by combining spectroscopic data with surface complexation modeling .

Advanced: How can computational methods predict the reactivity of diethyl malonate derivatives in radical addition reactions?

Answer:

Density Functional Theory (DFT) and molecular docking are critical:

- Radical Stability : Calculate bond dissociation energies (BDEs) for C–H bonds adjacent to malonate groups. Lower BDEs favor radical formation.

- Transition-State Modeling : Simulate radical addition to diethyl fumarate vs. maleate; predict regioselectivity via frontier molecular orbital (FMO) analysis .

Experimental Validation : Time-resolved EPR captures transient radical intermediates (e.g., triplet-state adducts) .

Basic: What are the applications of this compound in spirooxindole synthesis?

Answer:

It serves as a malonate donor in one-pot nitro-reduction/double lactamization:

- Procedure : React with 2-nitrophenyl derivatives under H₂/Pd-C, followed by acid-mediated cyclization to form spiro[indoline-3,3'-quinoline]-2,2'-diones.

- Key Step : Malonate’s dual ester groups enable sequential ring closure (e.g., 87% yield for 5-chloro-substituted derivatives) .

Characterization : Confirm spirocyclic structure via ¹³C NMR (quaternary carbon at δ 75–80 ppm) and X-ray crystallography .

Advanced: How do metabolic perturbations (e.g., malonyl-CoA decarboxylase deficiency) affect the biological relevance of malonate derivatives?

Answer:

Malonate accumulates in neurological disorders due to disrupted acetyl-CoA metabolism:

- In Vivo Studies : Radiolabeled acetate (¹⁴C) traces malonate biosynthesis in rat brain, showing age-dependent precursor utilization (e.g., butyrate > acetate at 7 days) .

- Pathway Analysis : LC-MS/MS quantifies malonate in CSF; elevated levels correlate with mitochondrial dysfunction .

Implications : Malonate derivatives may model metabolic acidosis or test therapeutic agents (e.g., enzyme replacement) .

Basic: What safety and handling protocols are recommended for diethyl malonate derivatives?

Answer:

- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) due to ester sensitization risks.

- Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced: How does the malonate cluster’s ecotoxicity profile inform regulatory assessments?

Answer:

EPA’s LPS designation for diethyl malonate relies on analog data (e.g., dimethyl malonate):

- Ecotoxicity : Read-across from dimethyl malonate’s LC₅₀ (Daphnia magna: 48 h, 120 mg/L) predicts low aquatic toxicity .

- Persistence : Hydrolysis half-life (t₁/₂) <10 days at pH 7, indicating rapid degradation .

Regulatory Gap : Limited developmental toxicity data necessitates QSAR modeling (e.g., OECD Toolbox) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.